1,3-Dibromopropane-d6
Overview
Description
1,3-Dibromopropane-d6 is a deuterated derivative of 1,3-dibromopropane, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its isotopic labeling, which makes it useful in various analytical and synthetic applications .
Mechanism of Action
Target of Action
1,3-Dibromopropane-d6 is a dihalogenated propane It’s used in organic synthesis to form c3-bridged compounds such as through c-n coupling reactions .
Mode of Action
It’s known that it undergoes reduction catalyzed by electrogenerated solution-phase nickel (i) salen and nickel (i) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .
Biochemical Pathways
It’s used in the preparation of chiral geminal dicationic ionic liquid and 1,3-bis (1-7-chloro-4-quinolyl-4- piperazinyl)propane , indicating its involvement in these synthesis pathways.
Pharmacokinetics
Its physical properties such as boiling point (167 °c), melting point (-34 °c), and density (1989 g/mL at 25 °C) can influence its bioavailability .
Result of Action
Its use in organic synthesis suggests that it can facilitate the formation of complex organic compounds .
Action Environment
Its physical properties suggest that it’s a stable compound under normal conditions .
Biochemical Analysis
Biochemical Properties
1,3-Dibromopropane-d6 plays a significant role in biochemical reactions, particularly in the formation of C3-bridged compounds through C-N coupling reactions. It interacts with several enzymes and proteins, including glutathione S-transferase, which catalyzes the conjugation of glutathione to this compound, forming a glutathione conjugate. This interaction is crucial for the detoxification and metabolism of the compound within the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, this compound can alter the expression of genes involved in detoxification and stress response, thereby impacting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes involved in DNA repair, leading to increased DNA damage and potential mutagenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage, which may affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to its alkylating properties. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glutathione. The compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferase, forming a glutathione conjugate that is further metabolized and excreted. This process is essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, when localized in the nucleus, this compound can interact with DNA and nuclear proteins, potentially leading to DNA damage and alterations in gene expression. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical activity .
Preparation Methods
1,3-Dibromopropane-d6 can be synthesized through the free radical addition of deuterated allyl bromide and deuterium bromide. The reaction typically requires a radical initiator and is carried out under controlled conditions to ensure the incorporation of deuterium atoms . Industrial production methods may involve the use of deuterated starting materials and specialized equipment to handle the isotopic labeling process .
Chemical Reactions Analysis
1,3-Dibromopropane-d6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane and propylene using electrogenerated nickel (I) salen as a catalyst.
Coupling Reactions: It is used in C-N coupling reactions to form C3-bridged compounds.
Scientific Research Applications
1,3-Dibromopropane-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Organic Synthesis: The compound is used to synthesize various C3-bridged compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biological Studies: It is used to study the metabolism and biochemical pathways of brominated compounds in biological systems.
Comparison with Similar Compounds
1,3-Dibromopropane-d6 is compared with other similar compounds such as:
1,3-Dibromopropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromopropane: A compound with bromine atoms on adjacent carbon atoms, leading to different reactivity and applications.
1,1-Dibromoethane: A shorter chain brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in analytical and synthetic applications where tracing and identification of reaction pathways are crucial .
Properties
IUPAC Name |
1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718713 | |
Record name | 1,3-Dibromo(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-22-0 | |
Record name | 1,3-Dibromo(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120404-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1,3-Dibromopropane-d6 in the synthesis of PU-H71-d6, and why is this deuterated version important?
A: this compound serves as a crucial starting material in the synthesis of PU-H71-d6. [] The final molecule incorporates the six deuterium atoms from this compound. PU-H71-d6, being chemically identical to PU-H71 but with a heavier isotopic structure, is used as an internal standard in LC-MS-MS analysis for the accurate quantification of PU-H71 in biological samples. [] This is because the deuterated form has similar chemical behavior to the original drug but can be differentiated by mass spectrometry.
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